molecular formula C18H12F3N3OS B11183843 2-[3-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-benzothiazole

2-[3-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-benzothiazole

Cat. No.: B11183843
M. Wt: 375.4 g/mol
InChI Key: ZDOVQMIFGWADLP-UHFFFAOYSA-N
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Description

2-[3-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-benzothiazole typically involves multi-step organic reactionsThe final step involves coupling the pyrazole derivative with a benzothiazole precursor under conditions that may include the use of palladium catalysts and appropriate ligands .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenolic derivatives, dihydropyrazole compounds, and various substituted benzothiazole derivatives .

Scientific Research Applications

2-[3-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[3-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the trifluoromethyl and methoxyphenyl groups in This compound makes it particularly valuable for research and development in various fields.

Properties

Molecular Formula

C18H12F3N3OS

Molecular Weight

375.4 g/mol

IUPAC Name

2-[3-(2-methoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C18H12F3N3OS/c1-25-14-8-4-2-6-11(14)13-10-16(18(19,20)21)24(23-13)17-22-12-7-3-5-9-15(12)26-17/h2-10H,1H3

InChI Key

ZDOVQMIFGWADLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=C2)C(F)(F)F)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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